molecular formula C16H9FO3 B1607640 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde CAS No. 300664-74-8

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde

Cat. No.: B1607640
CAS No.: 300664-74-8
M. Wt: 268.24 g/mol
InChI Key: QZUPNKHXOIBWRD-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the benzofuran ring, along with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(4-Fluorobenzoyl)-1-benzofuran, which is then subjected to oxidation to introduce the carbaldehyde group at the 5-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Fluorobenzoyl)-1-benzofuran-5-carboxylic acid.

    Reduction: 2-(4-Fluorobenzoyl)-1-benzofuran-5-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring structure allows for π-π interactions with aromatic amino acids in proteins, which can affect protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Fluorobenzoyl chloride: Used as an intermediate in the synthesis of various fluorobenzoyl derivatives.

    2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Contains a hydrazide group instead of an aldehyde.

Uniqueness

2-(4-Fluorobenzoyl)-1-benzofuran-5-carbaldehyde is unique due to the combination of the benzofuran ring, fluorobenzoyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPNKHXOIBWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381739
Record name 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300664-74-8
Record name 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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